Product packaging for IC 101(Cat. No.:CAS No. 154272-92-1)

IC 101

Cat. No.: B1146504
CAS No.: 154272-92-1
M. Wt: 854.993
Attention: For research use only. Not for human or veterinary use.
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Description

Overview: IC 101 is a research-grade chemical compound provided for laboratory investigation purposes. This product is labeled "For Research Use Only" (RUO) and is intended solely for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or any human use procedures . Intended Use: RUO products like this compound are essential tools for scientific discovery, used in fundamental research, drug discovery, and the development of new diagnostic assays . Handling & Compliance: The use of this product for diagnostic purposes is strictly prohibited unless the laboratory establishes and validates its own procedures in accordance with applicable regulations, taking full responsibility for such use . Researchers should consult the product's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for specific technical specifications, safety information, and handling instructions.

Properties

CAS No.

154272-92-1

Molecular Formula

C39H66N8O13

Molecular Weight

854.993

Synonyms

IC 101

Origin of Product

United States

Advanced Methodologies for Structural Elucidation of Ic 101

Spectroscopic Techniques in Elucidating "IC 101" Architecture

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecules of the compound. The responses observed provide clues about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule. utdallas.edunih.gov Specifically, 1H NMR provides information about the different types of hydrogen atoms and their environments, including their neighboring atoms. rsc.orgnih.govpsu.edu 13C NMR provides information about the carbon skeleton of the molecule. rsc.orgresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the functional groups present and how the atoms are connected. Techniques like COSY, HSQC, and HMBC provide more detailed information about correlations between protons and carbons, helping to build a comprehensive structural model. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of a molecule and its fragments. nih.govnih.gov This accurate mass measurement allows for the determination of the elemental composition or molecular formula of the compound. nih.govnih.gov By analyzing the fragmentation pattern in the mass spectrum, further structural information can be obtained, providing insights into the substructures within the molecule. nih.gov HRMS is often coupled with chromatographic techniques like Liquid Chromatography (LC-HRMS) for the analysis of complex mixtures. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by analyzing the molecular vibrations. utdallas.eduuhcl.edulibretexts.org Different functional groups absorb or scatter infrared or Raman light at characteristic frequencies. utdallas.eduuhcl.edulibretexts.orgnih.gov IR spectroscopy typically measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of light. nih.govsquarespace.com The resulting spectra show peaks at specific wavenumbers (cm⁻¹) that correspond to the stretching and bending vibrations of bonds within the molecule. utdallas.eduuhcl.edu Comparing these peaks to known correlation charts or spectral databases helps identify the functional groups present. utdallas.edulibretexts.org

X-ray Crystallography for Stereochemical Assignment and Conformation

X-ray crystallography is a technique used to determine the three-dimensional structure of crystalline compounds, including the precise positions of atoms, bond lengths, bond angles, and stereochemistry. ruppweb.orgrcsb.orgiucr.orgyoutube.comdokumen.pub By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density map of the molecule can be reconstructed. ruppweb.orgrcsb.org This map allows for the unambiguous determination of the molecular structure and conformation in the solid state. ruppweb.orgrcsb.org X-ray crystallography is particularly valuable for confirming structures determined by other methods and for resolving stereochemical details. rcsb.orgiucr.org

Chromatographic Separations for Compound Isolation and Purity Assessment

Chromatographic techniques are essential for separating a target compound from a mixture and assessing its purity.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. researchgate.net It involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. researchgate.net Compounds in the sample separate based on their differential interactions with the stationary and mobile phases. researchgate.net Analytical HPLC is used to determine the purity of a sample and to identify components by comparing their retention times to those of standards. researchgate.net Preparative HPLC is used to isolate larger quantities of a pure compound for further analysis or use. researchgate.net Various stationary phases and mobile phases can be used in HPLC, allowing for the separation of a wide range of compounds based on properties such as polarity, size, or ionic character. researchgate.neteuropeanpharmaceuticalreview.com Ion Chromatography (IC) is a type of HPLC specifically designed for the separation of ions. europeanpharmaceuticalreview.commetrohm.comthermofisher.com

Centrifugal Partition Chromatography (CPC) in Natural Product Isolation

Centrifugal Partition Chromatography (CPC) played a significant role in the isolation of this compound from the complex mixture obtained from the Streptomyces albulus culture. inist.frcapes.gov.br CPC is a liquid-liquid chromatography technique that separates compounds based on their partition coefficients between two immiscible liquid phases. This method is particularly well-suited for the isolation of natural products due to its ability to handle relatively large sample sizes and minimize irreversible adsorption of compounds onto a solid stationary phase, which can be an issue with traditional solid-phase chromatography.

In the isolation scheme for this compound, CPC was utilized alongside other chromatographic techniques, specifically preparative reverse phase High-Performance Liquid Chromatography (HPLC) and Sephadex LH-20 chromatography. inist.frcapes.gov.br The sequential application of these methods allowed for the purification of this compound, which was ultimately obtained as a white powder. inist.frcapes.gov.br Sephadex LH-20 chromatography, also used in the purification of this compound, is a size exclusion and adsorption chromatography medium known for its dual hydrophilic and lipophilic nature, providing unique selectivity for various compounds, including natural products. nih.govnih.gov

Synthetic Strategies and Chemical Modification of Ic 101 and Analogs

Total Synthesis Approaches to the "IC 101" Core Structure

Total synthesis of complex natural products and their analogs like ZJ-101 involves constructing the molecule from simpler, readily available precursors through a series of controlled chemical reactions. The total synthesis of the parent compound, superstolide A, has been reported, highlighting the challenges associated with assembling its intricate macrolide structure and the highly substituted cis-octahydronaphthalene nucleus. Key strategies in the total synthesis of superstolide A have included convergent approaches utilizing bimetallic linchpins to couple fragments, late-stage macrocyclization reactions such as the Suzuki macrocyclization, and highly diastereoselective transannular Diels-Alder reactions to establish the core ring system. ufl.eduwikipedia.orgreddit.com While specific details on the total synthesis of the simplified analog ZJ-101 core structure from basic building blocks were not extensively detailed in the provided search results, its development as a "structurally simplified analog" implies a synthetic route that is likely more accessible or efficient compared to the total synthesis of the more complex natural product superstolide A. nih.govresearchgate.net Synthetic strategies for such analogs often leverage key structural motifs of the parent compound while simplifying other parts to facilitate synthesis and enable exploration of structure-activity relationships.

Semisynthesis and Diversification Strategies for "this compound" Derivatives

Semisynthesis involves using a naturally occurring starting material (like superstolide A or a related intermediate) and chemically modifying it to produce analogs or derivatives. This approach can be advantageous when the natural product is available, even in limited quantities, as it bypasses the need for a complete de novo total synthesis. ZJ-101 itself is described as a structurally simplified analog of superstolide A, suggesting that its development likely involved a form of rational design based on the superstolide A structure, which could potentially be accessed or inspired by semisynthetic considerations if superstolide A or related natural precursors were used as starting points for the analog synthesis. nih.govresearchgate.net Diversification strategies aim to create a library of related compounds with variations in their structure. This is crucial for structure-activity relationship (SAR) studies and for identifying derivatives with improved properties. For ZJ-101, diversification efforts have involved synthesizing new analogs to probe the importance of specific moieties, such as the acetamide (B32628) group and the conjugated trienyl lactone moiety, for its anticancer activity. These studies involve targeted chemical modifications to introduce different functional groups or alter existing structural features.

Rational Design and Synthesis of "this compound" Analogs

Rational design of chemical analogs involves using structural information about a lead compound (in this case, superstolide A) and its biological activity to design new molecules with potentially improved properties. ZJ-101 was rationally designed as a simplified analog of superstolide A to address the scarcity of the natural product and facilitate further investigation. nih.govresearchgate.net This process involves identifying key pharmacophores and structural elements responsible for the desired activity and designing simpler, more synthetically accessible molecules that retain these features. Subsequent synthesis of these designed analogs allows for the validation of the design hypothesis and further refinement of the structure-activity relationship. Studies on ZJ-101 have involved the rational design and synthesis of new analogs to understand the contribution of specific parts of the molecule, like the amide and lactone moieties, to its biological activity.

Chemical Derivatization for Research Probe Development

Chemical derivatization is a powerful tool for converting a biologically active compound into a research probe. These probes are modified versions of the original molecule that retain their affinity for their biological target but are equipped with additional functionalities that allow for their detection, isolation, or visualization within biological systems.

Site-specific biotinylation is a common derivatization strategy used to develop probes for affinity-based proteomics. Biotin (B1667282), a small molecule with high affinity for streptavidin, is attached to a specific site on the research probe. This allows the probe, when bound to its biological target (e.g., a protein), to be captured and isolated using streptavidin-coated beads or surfaces. This technique is invaluable for identifying the protein targets of a small molecule within complex biological mixtures. For ZJ-101, a biotinylated derivative was synthesized to facilitate chemical biology studies aimed at understanding its mechanism of action. nih.govresearchgate.net The synthesis of biotinylated ZJ-101 involved modifying an advanced intermediate of the ZJ-101 synthesis and coupling it with a biotin moiety, often via a linker. However, research indicated that the position of biotin attachment on ZJ-101 significantly impacted its biological activity, suggesting that the attachment site needs careful consideration to ensure the probe retains the activity of the parent compound. researchgate.net

Introducing fluorescent tags onto small molecule probes enables their visualization and tracking within cells and tissues using fluorescence microscopy and other imaging techniques. Fluorescent probes are essential tools for studying the localization of a compound, its cellular uptake and distribution, and its interaction with biological targets in live or fixed cells. Various fluorescent dyes with different excitation and emission properties are available and can be chemically conjugated to small molecules. The strategy for introducing a fluorescent tag involves selecting a suitable site on the molecule for attachment that minimizes interference with its biological activity and choosing a fluorophore compatible with the intended imaging application. While specific research on fluorescently tagged ZJ-101 was not found in the provided results, the principle of fluorescent labeling is widely applied to small molecule research probes to study their behavior and interactions in biological systems.

Investigation of Molecular Interactions and Mechanistic Pathways of Ic 101 Action

Quantitative Analysis of Protein-Ligand Binding Dynamics and Kinetics

Quantitative analysis of the binding dynamics and kinetics of "IC 101" with its target proteins is crucial for understanding the molecular basis of its activity. These studies typically employ biophysical techniques to determine binding affinities, association and dissociation rates, and thermodynamic parameters.

Surface Plasmon Resonance (SPR) for Binding Affinity and Rate Constants

Surface Plasmon Resonance (SPR) is a label-free technique widely used to measure real-time binding events between a ligand immobilized on a sensor surface and an analyte in solution, allowing for the determination of binding affinity (KD), association rate constant (ka), and dissociation rate constant (kd). Based on the conducted literature search, specific data detailing the binding affinity and rate constants of "this compound" with its target proteins using SPR were not identified.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during molecular binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n), in addition to binding affinity (KD). Information specifically on the thermodynamic parameters of "this compound" binding determined by ITC was not found in the surveyed literature.

Elucidation of Enzymatic Inhibition and Activation by "this compound"

Studies have investigated the effects of "this compound" on the activity of specific enzymes, providing insights into its potential mechanisms of action.

Inhibition of Heat Shock Protein 90 (HSP90)-ATP Binding Activity

"this compound" has been shown to induce apoptosis through the inhibition of heat shock protein 90 (HSP90)-ATP binding activity. This inhibition is accompanied by the prevention of interaction between HSP90 and Akt in L1210 cells. This suggests that "this compound" interferes with the chaperone function of HSP90, which is dependent on ATP binding and hydrolysis, and impacts the stability or activity of client proteins like Akt.

Data related to the inhibition of HSP90-ATP binding activity by "this compound" as found in the literature:

CompoundTargetAssay TypeIC50Cell LineReference
This compoundHSP90-ATP bindingInhibition of ATP binding activity (mechanism inferred from downstream effects)Not specifiedL1210

Modulation of Topoisomerase I Activity

Based on the conducted literature search, no specific information detailing the modulation (inhibition or activation) of Topoisomerase I activity by "this compound" was identified. Existing literature on Topoisomerase I modulation discusses other known inhibitors.

Influence on Cellular Signaling Pathways in Model Systems

Akt Dephosphorylation and its Downstream Effects in L1210 Cells

Research indicates that IC101 can induce apoptosis in L1210 cells through the dephosphorylation of Akt. This effect is mediated by the inhibition of heat shock protein 90 (Hsp90)-ATP binding activity. By preventing the interaction between Hsp90 and Akt, IC101 leads to the dephosphorylation of Akt. nih.gov One study suggests a potential connection between IC101's activity in this context and vernolactone, a sesquiterpene lactone isolated from Vernonia zeylanica. nih.gov

Downregulation of MDM2 and Activation of p53 Pathways in Cancer Cell Lines

Information specifically detailing the downregulation of MDM2 and activation of p53 pathways by a chemical compound identified as "this compound" in cancer cell lines was not found in the consulted search results.

Interference with Protein Polymerization and Assembly Processes (e.g., ASC Specks)

Information regarding the interference of a chemical compound named "this compound" with protein polymerization and assembly processes, such as ASC speck formation, was not identified in the consulted search results.

Interactions with Extracellular Matrix (ECM) Components

A cyclic hexadepsipeptide antibiotic named IC101, isolated from the cultured mycelium of Streptomyces albulus MJ202-72F3, has been identified as an extracellular matrix antagonist. This compound demonstrated strong inhibition of cell adhesion to key ECM components, including fibronectin, laminin, and collagen type IV. The isolation and purification of this IC101 involved techniques such as centrifugal partition chromatography, preparative reverse phase HPLC, and Sephadex LH-20, yielding a white powder. Beyond its ECM interactions, this antibiotic also exhibited suppressive effects on immune responses in vitro and in vivo, as well as antimicrobial activity against Gram-positive bacteria. The biosynthesis of its C15 lipophilic side chain in Streptomyces has been shown to originate from acetate, propionate, and 3-methylbutyrate, which are derived from leucine.

Computational Chemistry and Theoretical Modeling of Ic 101

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking simulations are a widely used computational technique to predict the preferred orientation (binding pose) of a ligand, such as "IC 101", within the binding site of a target protein, such as phosphodiesterase 4 (PDE4). frontiersin.orgresearchgate.net This method estimates the binding affinity between the ligand and the target, providing insights into the potential strength of the interaction. For "this compound" in the context of PDE4 inhibition, docking studies aim to elucidate how the compound fits into the active site of the enzyme and the specific amino acid residues it interacts with. mdpi.comresearchgate.net These interactions, which can include hydrogen bonds, hydrophobic contacts, and pi-pi stacking, are crucial for stabilizing the ligand-target complex and mediating the inhibitory effect. researchgate.net Docking simulations can help identify promising binding poses and provide a basis for further, more computationally intensive studies like molecular dynamics. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interaction Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.govnih.gov MD simulations simulate the movement of atoms and molecules, allowing researchers to explore the conformational flexibility of both the ligand ("this compound") and the target protein (PDE4) and how their interactions evolve in a simulated physiological environment. nih.govacs.org These simulations can reveal the stability of the docked complex, identify alternative binding poses, and quantify the strength and duration of specific interactions. nih.gov MD simulations are essential for understanding the dynamic nature of ligand binding, including induced-fit mechanisms and the influence of the surrounding solvent molecules. nih.gov Studies involving PDE4 inhibitors have utilized MD simulations to evaluate the stability of complexes and understand the molecular interactions responsible for binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational approaches used to establish a correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For "this compound" and related analogs, QSAR/SAR studies aim to identify which structural features are important for potent inhibition of PDE4. caymanchem.comnih.govmdpi.comresearchgate.net By analyzing a dataset of compounds with known structures and inhibitory activities, these methods can generate models that predict the activity of new, untested compounds based on their molecular descriptors. nih.govresearchgate.net

Identification of Key Pharmacophores and Structural Determinants of Activity

Pharmacophore modeling, often a part of QSAR/SAR studies, identifies the essential features of a molecule that are required for its biological activity. caymanchem.comresearchgate.net These features can include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, arranged in a specific three-dimensional spatial arrangement. researchgate.net For "this compound" as a potential PDE4 inhibitor, pharmacophore models can highlight the critical functional groups and their relative positions necessary for effective binding to the PDE4 active site. caymanchem.comresearchgate.net SAR studies complement this by systematically modifying the structure of "this compound" and observing the effect on activity, thereby pinpointing specific moieties that enhance or diminish potency. researchgate.netmdpi.com

Predictive Modeling of Biological Responses Based on Chemical Features

QSAR models utilize mathematical or statistical techniques to build predictive models that link chemical descriptors (numerical representations of molecular features) to biological activity. researchgate.netnih.govresearchgate.net These models can be used to predict the inhibitory activity of "this compound" analogs before they are synthesized and tested experimentally. nih.gov By identifying the relationships between specific chemical features and the degree of PDE4 inhibition, QSAR models can guide the design of novel compounds with improved potency and potentially better pharmacological properties. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations delve into the electronic structure of a molecule, providing a detailed understanding of its properties, such as charge distribution, molecular orbitals, and reactivity. wavefun.comaip.orgmdpi.comaspbs.com For "this compound", these calculations can offer insights into the nature of the interactions within the molecule itself and between "this compound" and its target PDE4 at an electronic level. While not explicitly mentioned in the provided snippets in the context of "this compound" and PDE4, quantum chemical methods are often used to refine the understanding of interactions observed in docking and MD simulations, particularly for analyzing hydrogen bonding, pi-pi stacking, and charge transfer effects. aspbs.comcecam.org These calculations can help explain the stability of certain binding poses and predict potential reaction pathways or metabolic transformations of "this compound". wavefun.comaip.org

Biological Pathway Modulation and Effects in Experimental Model Systems

Investigation of Cellular Processes in In Vitro Assays

In vitro assays have been instrumental in elucidating the direct effects of IC 101 on cellular behavior and viability.

This compound has been shown to induce apoptosis in L1210 cells, a leukemic cell line. The mechanism involves the dephosphorylation of Akt, which is mediated through the inhibition of heat shock protein 90 (Hsp90) ATP-binding activity. This inhibition prevents the interaction between Hsp90 and Akt, ultimately leading to the induction of apoptosis in these cells.

Research indicates that this compound acts as an inhibitor of cell adhesion to extracellular matrices. This property, along with its ability to induce apoptosis, contributes to its antiproliferative effects. Studies have explored the potential of low molecular weight compounds from microorganisms, including this compound, as inhibitors of cell adhesion, aiming to develop new immunomodulators for conditions like cancer and inflammation. The antiproliferative activity observed in leukemic cell lines, linked to apoptosis induction via Hsp90/Akt pathway modulation, further supports its potential in controlling cell growth.

Based on the available search results, there is no specific information detailing inflammasome activation studies of this compound in whole blood assays (non-human or cell-based).

Advanced Analytical Methodologies for Ic 101 Research and Derivative Analysis

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques couple a separation method with a detection method, offering enhanced capabilities for analyzing complex samples by first separating components and then providing detailed information about them.

Liquid Chromatography–Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Future Research Directions and Unexplored Avenues for Ic 101

Discovery of Novel Biological Targets and Off-Target Interactions

Despite the observed biological activities of IC 101, the precise molecular targets mediating these effects require comprehensive investigation. While it is known to inhibit cell adhesion to extracellular matrix components, the specific proteins or pathways involved in this interaction at a molecular level are not fully characterized. Future studies could employ advanced proteomic techniques, such as activity-based protein profiling (ABPP) or pull-down assays coupled with mass spectrometry, to identify proteins that directly interact with or are modulated by this compound. Given its reported immunosuppressive and antimicrobial activities, identifying the targets in immune cells or bacterial pathogens is also crucial.

Furthermore, understanding potential off-target interactions is essential for assessing the specificity and potential side effects of this compound. High-throughput screening against diverse protein panels or the use of cellular thermal shift assays (CETSA) could help identify unintended binding partners, providing a more complete picture of the compound's biological profile.

Development of Advanced Chemical Probes for Mechanistic Dissection

The synthesis of advanced chemical probes based on the structure of this compound would be invaluable for dissecting its mechanism of action. This could involve incorporating modifications that allow for visualization, immobilization, or inducible binding. For instance, appending fluorescent tags to this compound could enable live-cell imaging to track its localization and distribution within cells and tissues. Incorporating clickable handles would allow for covalent labeling of interacting proteins, facilitating their isolation and identification.

Structure-activity relationship (SAR) studies, guided by rational design and synthetic chemistry, are critical for identifying key functional groups responsible for specific biological activities. By synthesizing analogs with targeted modifications, researchers can determine how structural changes impact potency, specificity, and downstream effects, paving the way for the development of more effective or selective derivatives.

Exploration of "this compound" in Emerging Biological Model Systems (e.g., Organoids, Microfluidic Devices)

Traditional cell culture and in vivo models have provided initial insights into this compound's activities. However, emerging biological model systems offer more physiologically relevant platforms for investigation. Organoids, three-dimensional tissue cultures that mimic the structure and function of organs, could be used to study this compound's effects on complex cellular interactions, such as immune cell infiltration or epithelial barrier function in the context of its immunosuppressive or anti-adhesion properties.

Microfluidic devices, which allow for precise control of the cellular microenvironment and enable the study of cellular behavior under flow conditions, are particularly well-suited for investigating this compound's impact on cell adhesion in a dynamic setting that better recapitulates in vivo conditions. These systems can also be integrated with biosensors for real-time monitoring of cellular responses and signaling pathways modulated by the compound.

Deeper Integration of Computational and Experimental Approaches for Predictive Biology

Integrating computational approaches with experimental data can significantly accelerate the understanding and optimization of this compound. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the potential binding modes and affinities of this compound with predicted or identified biological targets. Quantitative structure-activity relationship (QSAR) modeling can build predictive models correlating structural features of this compound and its analogs with their biological activities, guiding the design of new compounds with improved properties. ufsc.br

Machine learning algorithms can be trained on experimental datasets to predict this compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, potential off-targets, and efficacy in different biological contexts. ufsc.br This predictive biology approach can help prioritize experimental studies, reduce the need for extensive empirical screening, and facilitate the rational design of this compound derivatives with enhanced therapeutic potential.

Q & A

How to formulate a focused research question for studying IC 101?

Methodological Answer:

  • Narrow the Scope : Define specific properties (e.g., pharmacological activity, structural interactions) while avoiding overly broad questions like "What is this compound?" Use background literature to identify gaps .
  • Ensure Originality : Frame questions that address underexplored mechanisms (e.g., "How does this compound modulate [specific pathway] in [cell type]?") rather than replicating prior studies .
  • Avoid Bias : Use neutral language (e.g., "What are the dose-dependent effects of this compound on [target]?" instead of "Does this compound cure [disease]?") to prevent confirmation bias .

Q. How to integrate existing literature into hypothesis development for this compound?

Methodological Answer:

  • Systematic Review : Use databases (e.g., PubMed, Scopus) to identify 10–15 seminal papers on this compound’s class or analogs. Map trends (e.g., common targets, synthesis challenges) .
  • Hypothesis Testing : Derive testable predictions (e.g., "this compound exhibits higher binding affinity than [analog] due to [structural feature]") from literature gaps .
  • Avoid Redundancy : Cite primary sources for established methods (e.g., synthesis protocols) rather than repeating details .

Q. What are best practices for designing controlled experiments with this compound?

Methodological Answer:

  • Controls : Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay reliability .
  • Replicates : Perform ≥3 technical and biological replicates to assess variability .
  • Blinding : Use double-blinded protocols in pharmacological assays to minimize observer bias .

Q. How to ensure data sufficiency and relevance in this compound studies?

Methodological Answer:

  • Power Analysis : Calculate sample size using pilot data to achieve statistical significance (e.g., α=0.05, power=0.8) .
  • Data Triangulation : Combine quantitative (e.g., IC₅₀ values) and qualitative data (e.g., microscopy) to strengthen conclusions .

Q. How to resolve contradictions in this compound’s mechanism across studies?

Methodological Answer:

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, dosages) from conflicting studies to identify confounding factors .
  • Replication : Repeat key experiments with standardized protocols (e.g., uniform buffer pH, temperature) .
  • Advanced Analytics : Apply machine learning to detect subtle patterns in heterogeneous datasets (e.g., gene expression profiles) .

Q. How to optimize this compound’s synthesis protocol for reproducibility?

Methodological Answer:

  • Stepwise Documentation : Detail reaction conditions (e.g., solvent purity, catalyst ratios) to minimize batch variability .
  • Characterization : Use NMR, HPLC, and mass spectrometry to verify purity (>95%) and structural integrity .
  • Share Raw Data : Publish spectra and chromatograms in supplementary materials for peer validation .

Q. How to interpret pharmacological data (e.g., IC₅₀) for this compound in complex systems?

Methodological Answer:

  • Dose-Response Modeling : Fit data to Hill equations to estimate efficacy (Emax) and cooperativity .
  • Tissue-Specific Effects : Compare IC₅₀ values across models (e.g., in vitro vs. ex vivo) to assess bioavailability .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How to conduct systematic reviews on this compound’s interdisciplinary applications?

Methodological Answer:

  • PRISMA Guidelines : Follow structured frameworks for literature screening, inclusion/exclusion criteria, and bias assessment .
  • Cross-Disciplinary Synthesis : Integrate findings from chemistry, biology, and computational models to propose unified mechanisms .

Q. How to design high-throughput screening (HTS) assays for this compound derivatives?

Methodological Answer:

  • Automation : Use robotic liquid handlers for consistency in 96/384-well plates .
  • Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) using positive/negative controls in pilot runs .
  • Hit Criteria : Define thresholds (e.g., ≥50% inhibition at 10 µM) to prioritize candidates .

Q. How to present this compound data for interdisciplinary journals?

Methodological Answer:

  • Audience Tailoring : Emphasize pharmacological relevance for biology journals vs. synthetic routes for chemistry journals .
  • Unified Visuals : Use schematics to link molecular structure (e.g., functional groups) to activity .
  • Supplementary Materials : Include raw datasets, code, and extended protocols for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.